2,6-Dimethyloct-7-ene-2,6-diol

Solid-state formulation Crystallisation purification Handling and storage

2,6-Dimethyloct-7-ene-2,6-diol (CAS 29210-77-3), also referred to as linalool hydrate, 6,7-dihydro-7-hydroxylinalool, or 3,7-dimethyloct-1-ene-3,7-diol, is an acyclic monoterpene diol bearing a terminal vinyl group and two tertiary alcohol functionalities. It is formally the water adduct across the Δ⁶ double bond of linalool, placing it within the class of hydroxylated linalool derivatives.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 29210-77-3
Cat. No. B3050857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyloct-7-ene-2,6-diol
CAS29210-77-3
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCC(C)(CCCC(C)(C=C)O)O
InChIInChI=1S/C10H20O2/c1-5-10(4,12)8-6-7-9(2,3)11/h5,11-12H,1,6-8H2,2-4H3
InChIKeySRPFYGUVQUDURC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethyloct-7-ene-2,6-diol (CAS 29210-77-3): A Solid-State Terpenoid Diol for Chiral and Volatile Precursor Applications


2,6-Dimethyloct-7-ene-2,6-diol (CAS 29210-77-3), also referred to as linalool hydrate, 6,7-dihydro-7-hydroxylinalool, or 3,7-dimethyloct-1-ene-3,7-diol, is an acyclic monoterpene diol bearing a terminal vinyl group and two tertiary alcohol functionalities. It is formally the water adduct across the Δ⁶ double bond of linalool, placing it within the class of hydroxylated linalool derivatives. Unlike its parent hydrocarbon linalool, which is a low-melting liquid, this diol is a crystalline solid at ambient temperature (mp 52.2 °C) and occurs naturally as a glycosidically bound precursor in Vitis vinifera grapes and other fruits [1].

Why Linalool or 8‑Hydroxylinalool Cannot Substitute 2,6-Dimethyloct-7-ene-2,6-diol in Procurement Specifications


Compounds within the linalool derivative family exhibit grossly different physical states, partitioning behaviour, and chemical reactivity despite sharing structural motifs. Linalool (C₁₀H₁₈O) is a monofunctional tertiary allylic alcohol and a mobile liquid, whereas 2,6-dimethyloct-7-ene-2,6-diol (C₁₀H₂₀O₂) is a bifunctional tertiary diol that is solid at room temperature. The additional hydroxyl group not only raises the melting point by >70 °C but also enables intermolecular hydrogen-bond networks that can be exploited for enantiomeric enrichment via fractional crystallisation—a purification pathway unavailable to liquid monoterpenols [1]. In aroma-precursor studies, the diol undergoes acid-catalysed rearrangements to generate a distinct spectrum of volatile monoterpenes that monools do not produce [2]. Therefore, interchange with linalool, dihydrolinalool, or 8‑hydroxylinalool would alter both the handling logistics and the downstream chemical performance.

Quantitative Differential Evidence for 2,6-Dimethyloct-7-ene-2,6-diol Versus Closest Analogs


Phase Purity Advantage: Solid-Liquid State Differential vs Linalool

2,6-Dimethyloct-7-ene-2,6-diol is a crystalline solid at ambient temperature with a measured melting point of 52.2 °C, whereas the closest analog linalool is a free-flowing liquid (melting point approximately –20 °C) [1]. This solid state allows the diol to be handled, stored, and formulated as a powder, eliminating the need for solvent-based liquid dosing systems required for linalool. Furthermore, the crystalline nature permits purification by simple recrystallisation, a unit operation that is inapplicable to liquid linalool.

Solid-state formulation Crystallisation purification Handling and storage

Enantiomeric Enrichment by Fractional Crystallisation – A Unique Purification Modality

Serra and De Simeis (2018) demonstrated that the enantiopurity of 2,6-dimethyloct-7-ene-2,6-diol can be upgraded through fractional crystallisation, ultimately delivering downstream chiral building blocks in 'almost enantiopure form' [1]. By contrast, the liquid analog linalool requires chromatographic or enzymatic kinetic resolution for enantiomer separation—processes that are costlier at scale. The crystallinity of the diol directly underpins this process advantage, as the compound forms well-defined crystals that reject the minor enantiomer from the lattice.

Chiral synthesis Enantiomeric enrichment Fractional crystallisation

Higher Boiling Point and Thermal Stability During Distillation vs Linalool

The diol boils at 247 °C (101.325 kPa), approximately 49 °C higher than linalool (198–199 °C at atmospheric pressure) [1]. This elevated boiling point reflects stronger intermolecular hydrogen bonding in the diol and provides a wider liquidus range for distillation-based purification processes. In plant-scale recovery, the larger boiling-point gap between the diol and lighter monoterpene impurities facilitates sharper fractional distillation cuts.

Purification by distillation Thermal stability Process engineering

Enhanced Hydrophilicity (Lower LogP) for Aqueous-Phase Formulations

The estimated octanol-water partition coefficient (LogP) of 2,6-dimethyloct-7-ene-2,6-diol is 1.28, approximately 1.7 log units lower than that of linalool (LogP ≈ 2.97) [1]. This pronounced hydrophilicity arises from the second hydroxyl group and translates to significantly higher aqueous solubility. In practice, the diol partitions preferentially into aqueous phases during liquid-liquid extraction or steam distillation, while linalool partitions strongly into organic phases.

Aqueous formulation LogP partitioning Extraction efficiency

Acid-Catalysed Rearrangement Spectrum Distinguishes the Diol as a Polyvalent Aroma Precursor

Under mild acidic conditions typical of grape juice (pH ∼3.2), 3,7-dimethyloct-1-ene-3,7-diol (syn. 2,6-dimethyloct-7-ene-2,6-diol) rearranges non-enzymatically to produce a suite of volatile monoterpenes—including linalool oxides, hotrienol, α‑terpineol, and 2,6,6-trimethyl-2-vinyltetrahydropyran—that are not generated from linalool under identical conditions [1]. This polyvalent precursor behaviour means the diol functions as a single-source reservoir of multiple desirable aroma compounds, whereas linalool acts only as a single-component odorant.

Flavour precursor Acid-catalysed rearrangement Wine aroma chemistry

Crystallisation-Enabled Separation from the 2,6-Dimethyl-6-octene-2,8-diol Isomer

GB patent 923901A describes the synthesis of acyclic terpene diols via aqueous hydrolysis of myrcene dihydrochloride, yielding a mixture of 2,6-dimethyl-7-octene-2,6-diol and its positional isomer 2,6-dimethyl-6-octene-2,8-diol [1]. The patent explicitly teaches that the two isomers can be separated by fractional distillation or crystallisation. The ability to isolate the title compound from its isomer by crystallisation is a direct consequence of its higher melting point and more symmetrical crystal lattice, providing a procurement-grade purity that cannot be achieved with liquid isomeric mixtures of monools.

Isomer separation Crystallisation purification Process patent

Procurement-Driven Application Scenarios for 2,6-Dimethyloct-7-ene-2,6-diol


Chiral Pool Starting Material for Enantioselective Synthesis of Terpenoid Natural Products

The diol’s ability to undergo enantiomeric enrichment via fractional crystallisation (Section 3, Evidence 2) makes it an advantageous starting material for the synthesis of optically active tetrahydropyranyl alcohols and subsequently linaloyl oxide enantiomers used in natural-identical flavour formulations [1]. Procurement of the solid diol rather than liquid linalool eliminates the need for enzymatic resolution steps, reducing overall process cost and complexity.

Solid-State Fragrance Ingredient for Powdered Consumer Products

Because the compound is a crystalline solid at ambient temperature (Section 3, Evidence 1), it can be directly incorporated into powdered detergents, air-care sachets, and solid perfumery products without the need for liquid encapsulation or silicone-based carriers. Its lower LogP (Section 3, Evidence 4) also promotes controlled release in aqueous environments, making it suitable for ‘blooming’ fragrance effects in humid applications.

Single-Precursor Flavor Systems for Heat-Processed Beverages

Under mild acid-heating conditions mimicking beverage pasteurisation, the diol rearranges to deliver a complex mixture of grape-like aroma volatiles—linalool oxides, hotrienol, and α‑terpineol (Section 3, Evidence 5) [2]. Flavour houses can utilise this compound as a single-ingredient precursor to generate a natural-identical Muscat wine or tropical fruit flavour profile, simplifying their raw material inventory.

Distillation-Friendly Intermediate for High-Purity Terpene Derivative Manufacturing

The elevated boiling point relative to linalool (Section 3, Evidence 3) and the option for crystallisation-based separation from its positional isomer (Section 3, Evidence 6) provide two orthogonal purification handles. This dual-purification capability is particularly valuable in fine chemical manufacturing where residual monoterpene contaminants must be reduced to ppm levels for olfactory or toxicological compliance.

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